![molecular formula C17H29NO2P+ B12531482 [(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium CAS No. 675623-90-2](/img/structure/B12531482.png)
[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium is a compound with the chemical formula C₁₇H₂₉NO₂P⁺ . This compound is part of a group of stereoisomers and is known for its unique structural properties.
Méthodes De Préparation
The synthetic routes for (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involve several steps. The preparation typically starts with the selection of appropriate chiral sources to ensure the correct stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium can be compared with other similar compounds, such as [(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron . The uniqueness of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium lies in its specific stereochemistry and the presence of the oxophosphanium group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
675623-90-2 |
|---|---|
Formule moléculaire |
C17H29NO2P+ |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
[(1S)-3-ethyl-1-[[(1R)-1-phenylethyl]amino]heptyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H28NO2P/c1-4-6-10-15(5-2)13-17(21(19)20)18-14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,4-6,10,13H2,1-3H3/p+1/t14-,15?,17+/m1/s1 |
Clé InChI |
RTVIIHQDMSHMMU-BZEOVNSFSA-O |
SMILES isomérique |
CCCCC(CC)C[C@@H](N[C@H](C)C1=CC=CC=C1)[P+](=O)O |
SMILES canonique |
CCCCC(CC)CC(NC(C)C1=CC=CC=C1)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


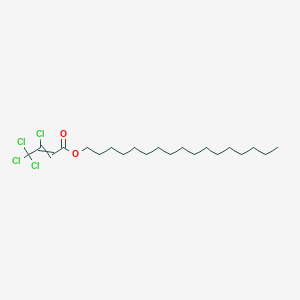
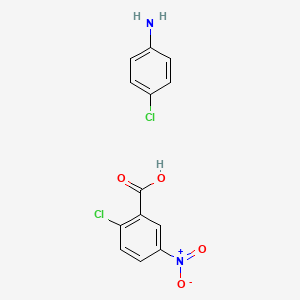
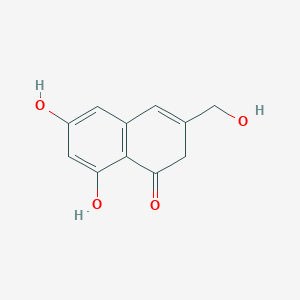
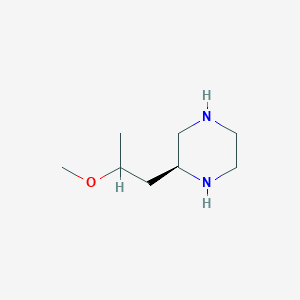
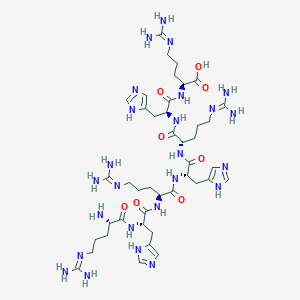
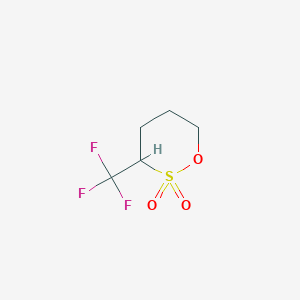


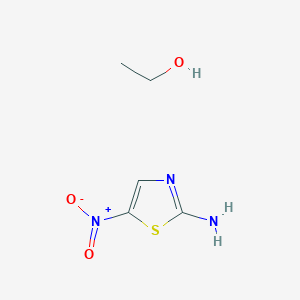

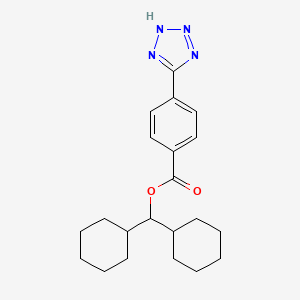

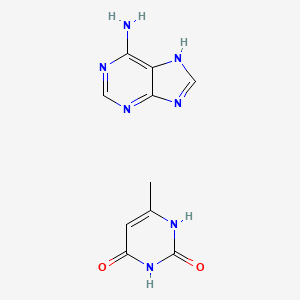
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
